molecular formula C18H22O B580917 4-Methylbenzylidene camphor-d4 CAS No. 1219806-41-3

4-Methylbenzylidene camphor-d4

Cat. No. B580917
M. Wt: 258.397
InChI Key: HEOCBCNFKCOKBX-KDWZCNHSSA-N
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Description

4-Methylbenzylidene camphor-d4, also known as Enzacamene , is an organic camphor derivative used in the cosmetic industry for its ability to protect the skin against UV, specifically UV B radiation . It is a soluble organic UV-B filter that absorbs UV-B radiation from approximately 280 to 320 nm . It is used in sunscreen lotions and other skincare products claiming a SPF value .


Molecular Structure Analysis

The molecular formula of 4-Methylbenzylidene camphor is C18H22O . It has an average mass of 254.367 Da and a monoisotopic mass of 254.167068 Da .


Chemical Reactions Analysis

4-Methylbenzylidene camphor can be degraded by UV-activated persulfate oxidation . The combination of UV and persulfate can significantly remove 4-MBC, with a pseudo-first-order rate constant (k obs) of 0.1349 min −1 under the conditions of [4-MBC] 0 = 0.4 μM, [persulfate] 0 = 12.6 μM, and initial pH = 7 . The degradation involves the hydroxylation and demethylation pathways, resulting in the generation of transformation byproducts P1 (m/z 271) and P2 (m/z 243) .


Physical And Chemical Properties Analysis

4-Methylbenzylidene camphor is a white crystalline powder . It has a melting point of 66 to 69 °C . It is insoluble in water .

Scientific Research Applications

  • Toxicokinetics and Biotransformation in Rats : 4-MBC undergoes extensive first-pass biotransformation in the liver, resulting in very low blood levels of the parent compound. The major metabolites identified include 3-(4-carboxybenzylidene)camphor and its hydroxycamphor isomers. Most of the administered dose is excreted in feces, indicating minor urinary excretion pathways (Völkel et al., 2006).

  • Estrogen Receptor Activation and Antagonism : 4-MBC can induce estrogen receptor (ER) alpha and ERbeta activity. However, its estrogenic effects require high doses and it has lower estrogenic potency compared to certain phytoestrogens and other substances (Mueller et al., 2003).

  • Photophysics and UV Filtering : The photophysical mechanism of 4MBC involves efficient intersystem crossing to triplet manifolds followed by predominant radiationless decay to the ground state, making it a frequent choice in commercial sunscreens (Fang et al., 2018).

  • Impact on Neuroendocrine Regulation : Prenatal exposure to 4-MBC can disrupt the gonadal axis in rats, suggesting potential endocrine-disrupting effects (Carou et al., 2009).

  • Gas-phase Molecular Structure and Energetics : Computational studies on 4MBC provide insights into its molecular structure and energetics, particularly the isomerization between its (E)- and (Z)-isomers (Ferreira et al., 2014).

  • Stereoisomer Composition in Environmental Samples : The stereoisomer composition of 4-MBC in the environment is influenced by enantioselective processes, with evidence of 4-MBC residues in lakes and fish (Buser et al., 2005).

  • Apoptosis Induction in Human Trophoblast Cells : 4-MBC can inhibit proliferation and induce apoptosis in human trophoblast cells, suggesting potential risks for placental development during pregnancy (Yang et al., 2019).

Safety And Hazards

4-Methylbenzylidene camphor is suspected of being an endocrine disruptor . It is also suspected of polluting surface waters and of burdening aquatic organisms . It has been evaluated as safe for use by European expert committees, but this evaluation has been challenged . It is not approved for use in the United States by the Food and Drug Administration and it is not permitted in Japan nor in Denmark .

properties

IUPAC Name

3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTTYROSOKZSPF-XDUIOFGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzylidene camphor-d4

Citations

For This Compound
4
Citations
A Mizukawa, D Molins-Delgado… - … Science and Pollution …, 2017 - Springer
… 2-(2H-benzotriazol-2yl)-4-methyl-6-(2-popenyl) phenol (AllylBZT) and the isotopically labeled standards (purity >99%) benzophenone-d5 (BP-d5) and 4-methylbenzylidene camphor-d4 …
Number of citations: 52 link.springer.com
C Cavaliere, AL Capriotti, F Ferraris, P Foglia… - … of Chromatography A, 2016 - Elsevier
A multiresidue analytical method for the determination of 11 perfluorinated compounds and 22 endocrine-disrupting compounds (ECDs) including 13 natural and synthetic estrogens (…
Number of citations: 35 www.sciencedirect.com
D Molins-Delgado, M del Mar Olmo-Campos… - Environmental …, 2018 - Elsevier
… 2-Hydroxy-4-methoxybenzophenone-d5 (98%D), and 4-methylbenzylidene camphor-d4 (98% D), used as internal standards in the analyses, were supplied by CDN isotopes (Quebec, …
Number of citations: 77 www.sciencedirect.com
R Muñoz Conde - 2014 - upcommons.upc.edu
In the last years, there has been a great production and use of Personal Care Products (PCPs), like soaps, sunscreens, fragrances and insect repellant. These compounds present a …
Number of citations: 2 upcommons.upc.edu

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